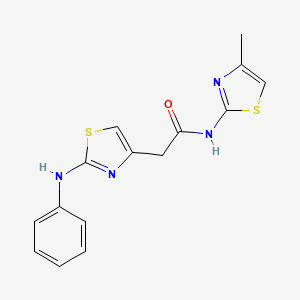
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has been studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Applications
Research on derivatives of thiazole compounds, including those similar to N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlights their significant potential as anticancer agents. Studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, such as human lung adenocarcinoma cells, while displaying minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects. The apoptosis-inducing capability of these compounds, although not as potent as standard treatments like cisplatin, further underscores their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. Research has demonstrated that certain compounds within this class are effective against a range of bacterial and fungal pathogens. These findings are pivotal for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance. The structural diversity of thiazole compounds allows for the targeting of various microbial species, offering a broad spectrum of potential applications in treating infectious diseases (Lu, Zhou, Wang, & Jin, 2020; Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activities
The search for effective antioxidant agents is crucial in addressing oxidative stress-related diseases. Thiazole compounds, including N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives, have been shown to exhibit antioxidant properties. Through both theoretical calculations and experimental verifications, such as molecular docking studies, these compounds have demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress. This research direction holds promise for developing therapeutic agents against a wide range of diseases, including neurodegenerative disorders and cancer (Hossan, 2020).
Propriétés
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGASJBOBULZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

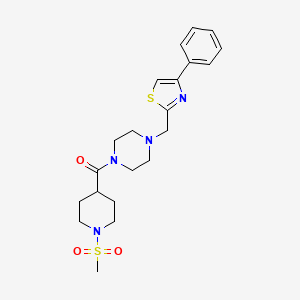
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

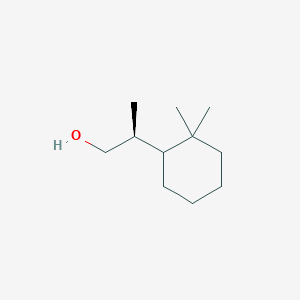
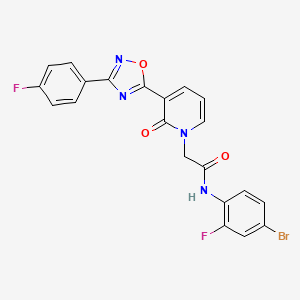
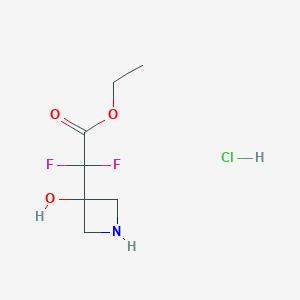
![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)
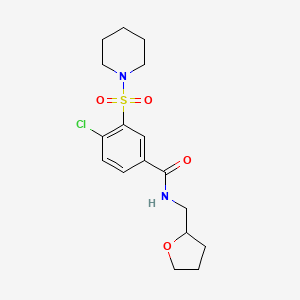
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)
